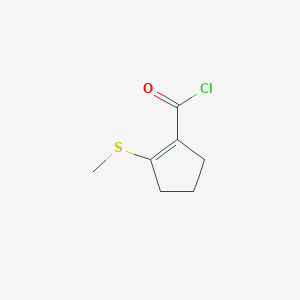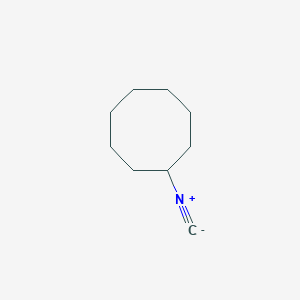
Cyclooctane, isocyano-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctane, isocyano- is a fascinating compound belonging to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure Cyclooctane, isocyano- is characterized by an eight-membered carbon ring with an isocyano group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclooctane, isocyano- can be synthesized through several methods. One common approach involves the dimerization of butadiene, catalyzed by nickel (0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can be further hydrogenated to produce cyclooctane . The isocyano group can then be introduced through reactions involving isocyanides.
Industrial Production Methods
In industrial settings, the production of cyclooctane, isocyano- often involves high-pressure and high-temperature conditions to ensure efficient synthesis. Catalysts play a crucial role in promoting the reactions and achieving high yields. The Wurtz reaction, which involves treating 1,8-dibromooctane with sodium in ether, is another method used in laboratory settings .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctane, isocyano- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclooctanone and other oxidation products.
Reduction: Reduction reactions can convert cyclooctane, isocyano- to its corresponding amine derivatives.
Substitution: The isocyano group can participate in substitution reactions, leading to the formation of various substituted cyclooctane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens (chlorine, bromine) and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include cyclooctanone, cyclooctylamine, and various substituted cyclooctane derivatives .
Applications De Recherche Scientifique
Cyclooctane, isocyano- has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of cyclic hydrocarbons and ring strain.
Biology: Its derivatives are used in the synthesis of pharmaceuticals and bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mécanisme D'action
The mechanism of action of cyclooctane, isocyano- involves its interaction with molecular targets and pathways. The isocyano group can coordinate with metal atoms, forming stable complexes. This property is exploited in various catalytic processes and coordination chemistry . Additionally, the compound can inhibit bacterial pathogens by covalently targeting essential metabolic enzymes, such as FabF and GlmS, involved in fatty acid biosynthesis and the hexosamine pathway .
Comparaison Avec Des Composés Similaires
Cyclooctane, isocyano- can be compared with other cycloalkanes and isocyanides:
Cyclohexane: A six-membered ring with less ring strain compared to cyclooctane.
Cycloheptane: A seven-membered ring with intermediate ring strain.
Cyclononane: A nine-membered ring with more ring strain than cyclooctane
Cyclooctane, isocyano- is unique due to its eight-membered ring structure and the presence of the isocyano group, which imparts distinct chemical reactivity and coordination properties.
Conclusion
Cyclooctane, isocyano- is a compound of significant interest in various scientific fields due to its unique structural properties and versatile applications
Propriétés
Numéro CAS |
499207-71-5 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
isocyanocyclooctane |
InChI |
InChI=1S/C9H15N/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2 |
Clé InChI |
DVMHIFDFXZJEMD-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



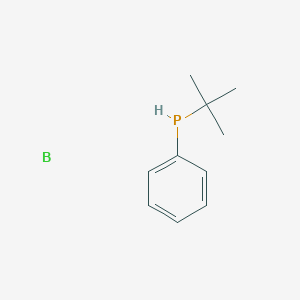
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)

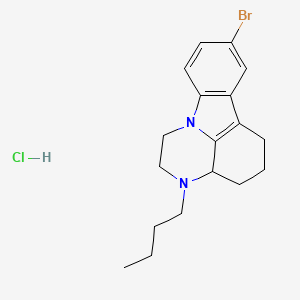
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
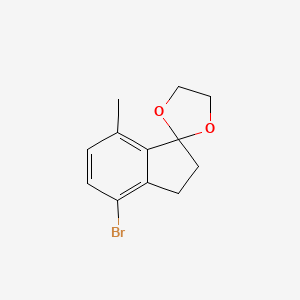
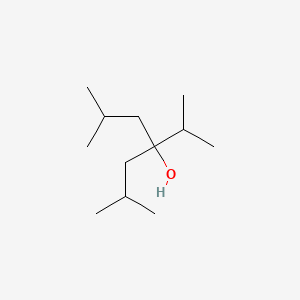
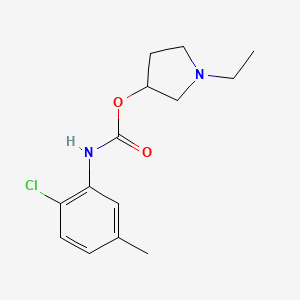
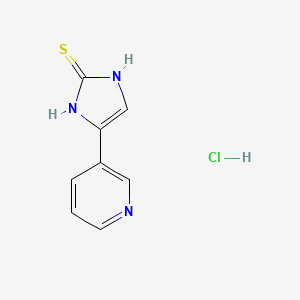
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
